molecular formula C14H12O5 B5754896 2-[(2,5-dimethyl-3-furoyl)oxy]benzoic acid

2-[(2,5-dimethyl-3-furoyl)oxy]benzoic acid

Cat. No. B5754896
M. Wt: 260.24 g/mol
InChI Key: BMKCLZOCRZROOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,5-dimethyl-3-furoyl)oxy]benzoic acid, also known as fenbufen, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. Fenbufen belongs to the class of arylpropionic acid derivatives and is structurally similar to other NSAIDs such as ibuprofen and naproxen.

Mechanism of Action

Fenbufen works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in pain and inflammation. By inhibiting the production of prostaglandins, 2-[(2,5-dimethyl-3-furoyl)oxy]benzoic acid reduces pain and inflammation.
Biochemical and Physiological Effects:
Fenbufen has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are inflammatory mediators that play a role in the development of inflammatory diseases. Fenbufen has also been shown to reduce the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the breakdown of cartilage in osteoarthritis.

Advantages and Limitations for Lab Experiments

Fenbufen has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It also has a well-established mechanism of action and has been extensively studied in scientific research. However, 2-[(2,5-dimethyl-3-furoyl)oxy]benzoic acid does have some limitations. It has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Additionally, 2-[(2,5-dimethyl-3-furoyl)oxy]benzoic acid has been shown to have some adverse effects, such as gastrointestinal bleeding and renal dysfunction.

Future Directions

There are several future directions for research on 2-[(2,5-dimethyl-3-furoyl)oxy]benzoic acid. One area of research is the development of new formulations of 2-[(2,5-dimethyl-3-furoyl)oxy]benzoic acid that can be more targeted to specific tissues. Another area of research is the study of 2-[(2,5-dimethyl-3-furoyl)oxy]benzoic acid in combination with other drugs to enhance its therapeutic effects. Additionally, there is a need for further research on the long-term safety and efficacy of 2-[(2,5-dimethyl-3-furoyl)oxy]benzoic acid. Finally, there is a need for research on the use of 2-[(2,5-dimethyl-3-furoyl)oxy]benzoic acid in the treatment of other inflammatory conditions beyond osteoarthritis and rheumatoid arthritis.
In conclusion, 2-[(2,5-dimethyl-3-furoyl)oxy]benzoic acid is a non-steroidal anti-inflammatory drug that has been extensively studied for its anti-inflammatory and analgesic properties. Its mechanism of action involves the inhibition of cyclooxygenase and the subsequent reduction of prostaglandin synthesis. Fenbufen has several advantages for use in lab experiments, but also has some limitations. Future research on 2-[(2,5-dimethyl-3-furoyl)oxy]benzoic acid should focus on the development of new formulations, the study of 2-[(2,5-dimethyl-3-furoyl)oxy]benzoic acid in combination with other drugs, and the investigation of its use in other inflammatory conditions.

Synthesis Methods

The synthesis of 2-[(2,5-dimethyl-3-furoyl)oxy]benzoic acid involves the condensation reaction between 2,5-dimethyl-3-furoic acid and 2-hydroxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then purified by recrystallization to obtain pure 2-[(2,5-dimethyl-3-furoyl)oxy]benzoic acid.

Scientific Research Applications

Fenbufen has been widely used in scientific research to study its anti-inflammatory and analgesic properties. It has been shown to inhibit the synthesis of prostaglandins, which are responsible for pain and inflammation. Fenbufen has also been studied for its potential use in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.

properties

IUPAC Name

2-(2,5-dimethylfuran-3-carbonyl)oxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5/c1-8-7-11(9(2)18-8)14(17)19-12-6-4-3-5-10(12)13(15)16/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKCLZOCRZROOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)OC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,5-Dimethyl-3-furoyl)oxy]benzoic acid

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